1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one
CAS No.: 1251574-28-3
Cat. No.: VC6832140
Molecular Formula: C25H25F3N4O3
Molecular Weight: 486.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251574-28-3 |
|---|---|
| Molecular Formula | C25H25F3N4O3 |
| Molecular Weight | 486.495 |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyethanone |
| Standard InChI | InChI=1S/C25H25F3N4O3/c1-17-15-22(30-24(29-17)18-7-9-19(10-8-18)25(26,27)28)35-16-23(33)32-13-11-31(12-14-32)20-5-3-4-6-21(20)34-2/h3-10,15H,11-14,16H2,1-2H3 |
| Standard InChI Key | SPYLGBIOVNWYBQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture comprises three distinct regions:
-
Piperazine Ring: A 4-(2-methoxyphenyl)piperazine group forms the base structure, known for its role in modulating neurotransmitter receptors.
-
Pyrimidine Scaffold: A 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl moiety contributes aromaticity and potential π-π stacking interactions.
-
Ethanone Linker: A ketone-containing chain bridges the piperazine and pyrimidine components, introducing conformational flexibility.
The trifluoromethyl (-CF) group at the para position of the phenyl ring enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.495 g/mol |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyethanone |
| SMILES | CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
| InChI Key | SPYLGBIOVNWYBQ-UHFFFAOYSA-N |
Synthesis and Structural Analogues
Comparison with Related Compounds
Structurally analogous molecules, such as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone (PubChem CID: 1519238) , share the piperazine-ethanone framework but differ in heterocyclic substituents. The replacement of pyrimidine with tetrazole in the latter alters electronic properties and potential target affinity.
Physicochemical and Pharmacokinetic Profiling
Spectroscopic Characterization
-
Mass Spectrometry: Expected molecular ion peak at m/z 486.2 ([M+H]) with fragment ions at m/z 368.1 (pyrimidine-oxygen cleavage) and 177.1 (piperazine moiety).
-
NMR: Diagnostic signals include a singlet for the -CF group (~δ 120 ppm in NMR) and methoxy protons at δ 3.8–4.0 ppm in NMR.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume